REACTION_CXSMILES
|
CO[C:3]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([C:7](F)(F)F)[C:4](O)=O.[CH2:17]1OC(=O)[C:19](O)=[C:18]1O.C(O)(C(O)=O)C(O)[C:27](O)=[O:28]>>[C:11]1([C:3]2[CH:4]=[CH:19][CH:18]=[CH:17][CH:7]=2)[CH:12]=[CH:13][C:14]([CH:27]=[O:28])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(=O)O)(C(F)(F)F)C1=CC=CC=C1
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
racemic hydroxy ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(=C(C(=O)O1)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C(=O)O)O)(C(=O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |